

# In-Depth Technical Guide: Boc-N-Me-Val-OH

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## Compound of Interest

Compound Name: *Boc-N-Me-DL-Val-OH*

Cat. No.: *B558147*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and quality control workflow for Boc-N-Me-Val-OH (Boc-N-methyl-L-valine), a critical building block in peptide synthesis and drug discovery.

## Physicochemical Properties

Boc-N-Me-Val-OH is an N-methylated amino acid derivative where the amino group of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions and allowing for controlled peptide chain elongation.[\[1\]](#)[\[2\]](#)

The key quantitative properties of Boc-N-Me-Val-OH are summarized in the table below, with comparative data for the non-methylated analog, Boc-L-valine, for reference.

Property	Boc-N-Me-Val-OH	Boc-L-Valine
Molecular Weight	231.29 g/mol [3][4][5]	217.26 g/mol [6][7]
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>4</sub> [1][2][4]	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub> [6][7]
CAS Number	45170-31-8[1][3][4][8]	13734-41-3[7]
Appearance	White to off-white powder or solid[2]	White crystalline powder[9]
Melting Point	47 - 51 °C[1]	77 - 80 °C[10]
Optical Rotation [α]D <sub>20</sub>	-94±3° (c=0.5% in ethanol)[4][5]	-6.2±0.5° (c=1% in acetic acid)[10]
Purity (Assay)	≥99.0% (TLC)[4][5]	≥99.0% (T)[10]

## Experimental Protocols for Characterization

The precise characterization of Boc-N-Me-Val-OH is essential to ensure its identity, purity, and suitability for peptide synthesis.[3] The following are detailed methodologies for key analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the molecule.

- Objective: To verify the chemical structure of Boc-N-Me-Val-OH, including the presence of the Boc group, the N-methyl group, and the valine side chain.
- Methodology:
  - Sample Preparation: Accurately weigh 5-10 mg of Boc-N-Me-Val-OH and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.[3]
  - Transfer: Transfer the solution to a 5 mm NMR tube.
  - Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to optimize homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[3]
  - Expected Signals: A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group (around 1.4 ppm), a singlet for the three protons of the N-methyl group, and signals corresponding to the protons of the valine residue.[3]
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[3]
  - Expected Signals: Resonances for the quaternary and methyl carbons of the Boc group, the N-methyl carbon, the carbonyl carbon, and the carbons of the valine backbone and side chain.[3]
- Data Processing and Analysis:
  - Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction).
  - Calibrate the spectra using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).[3]
  - Integrate the peaks in the  $^1\text{H}$  spectrum and assign all signals in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the corresponding atoms in the Boc-N-Me-Val-OH structure.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- Objective: To verify the molecular mass of Boc-N-Me-Val-OH.
- Methodology:
  - Sample Preparation: Prepare a dilute solution of Boc-N-Me-Val-OH in a suitable solvent such as methanol or acetonitrile.
  - Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).
  - Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.
  - Data Analysis: Look for the molecular ion peak corresponding to the calculated mass of Boc-N-Me-Val-OH (231.29). Common adducts to look for are  $[M+H]^+$  (232.29) or  $[M+Na]^+$  (254.27).

## High-Performance Liquid Chromatography (HPLC)

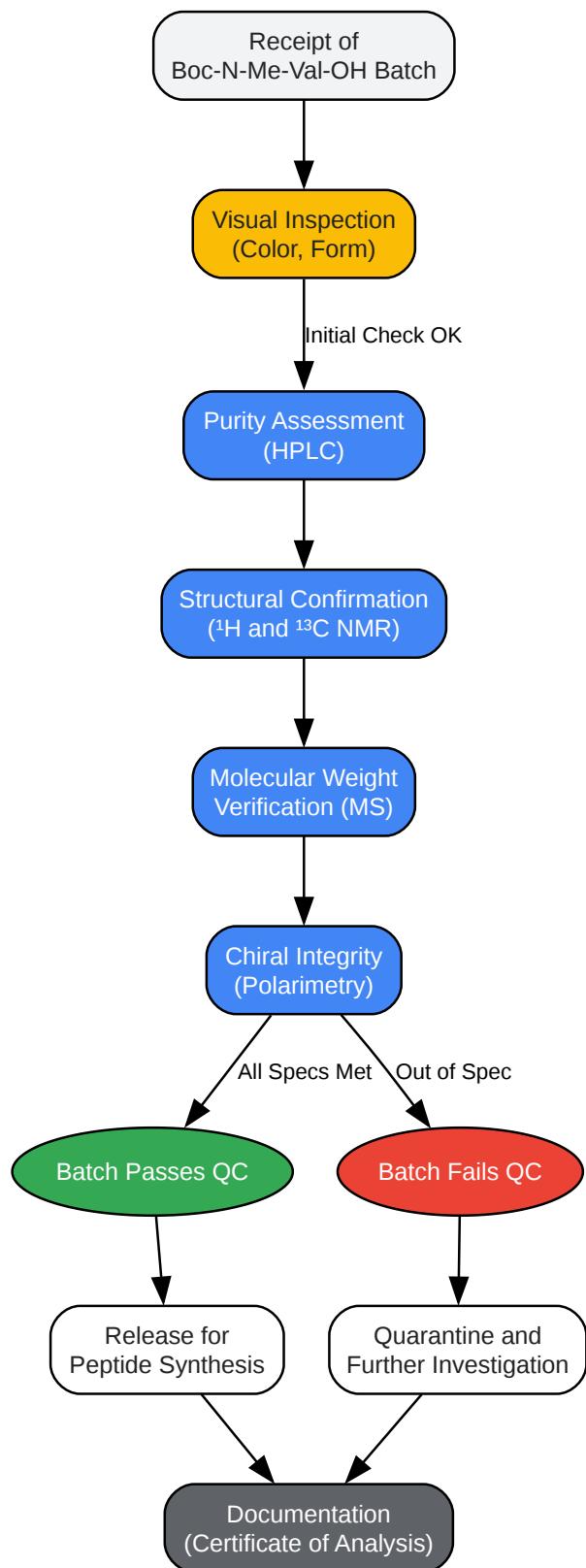
HPLC is employed to assess the purity of the compound.

- Objective: To determine the purity of Boc-N-Me-Val-OH and identify any potential impurities.
- Methodology:
  - Sample Preparation: Prepare a standard solution of Boc-N-Me-Val-OH of known concentration in the mobile phase.
  - Chromatographic Conditions:
    - Column: A reversed-phase C18 column is typically used.
    - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is common.
    - Flow Rate: A typical flow rate is 1 mL/min.
    - Detection: UV detection at a wavelength around 214 nm.
  - Analysis: Inject the sample onto the HPLC system and record the chromatogram.

- Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Quality Control Workflow

A robust quality control (QC) process is critical to ensure the reliability of Boc-N-Me-Val-OH as a raw material in peptide synthesis.<sup>[8]</sup> The following diagram illustrates a typical QC workflow.



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